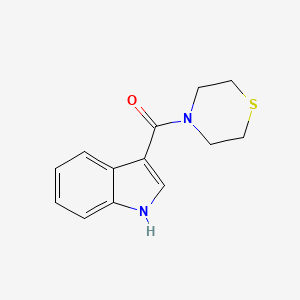

(1H-indol-3-yl)(thiomorpholino)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(1H-indol-3-yl)(thiomorpholino)methanone is a useful research compound. Its molecular formula is C13H14N2OS and its molecular weight is 246.33. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound (1H-indol-3-yl)(thiomorpholino)methanone is a synthetic derivative that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features an indole ring fused with a thiomorpholine moiety. This unique combination is believed to contribute to its biological activity by facilitating interactions with various biological targets.

The mechanism of action for this compound involves its ability to bind to specific receptors and enzymes, modulating their activity. This interaction can lead to various physiological effects, including anti-inflammatory and antioxidant properties.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant activity. For instance, studies have shown that related indole derivatives can scavenge free radicals, thereby reducing oxidative stress in cellular models .

Table 1: Antioxidant Activity Comparison

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can inhibit pro-inflammatory cytokines. For example, it was observed to reduce the levels of TNF-alpha and IL-6 in macrophage cultures, suggesting a potential application in treating inflammatory diseases .

Case Study: Inhibition of Cytokine Production

In a study involving lipopolysaccharide (LPS)-stimulated macrophages, treatment with this compound resulted in a significant decrease in TNF-alpha production by approximately 60% at a concentration of 50 µM .

Cancer Research

The compound has been explored for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cell lines through the activation of caspase pathways. The indole scaffold is known for its ability to interact with multiple cellular targets, making it a promising candidate for further investigation in cancer therapy .

Neurological Disorders

Given the structural characteristics of this compound, there is potential for its application in neurological disorders. Compounds with similar structures have shown promise in modulating neurotransmitter systems, which could be beneficial in conditions such as depression and anxiety .

Aplicaciones Científicas De Investigación

Pharmacological Properties

The compound has been studied for various pharmacological effects, including:

1.1 Anticancer Activity

Research indicates that derivatives of indole compounds, including (1H-indol-3-yl)(thiomorpholino)methanone, exhibit potent growth inhibition against several cancer cell lines. A study highlighted that structural modifications enhance the anticancer activity, suggesting that this compound could serve as a lead for developing new anticancer agents .

1.2 Antimicrobial Effects

The compound has shown promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its mechanism appears to involve disruption of bacterial cell membranes and inhibition of metabolic pathways critical for bacterial survival.

Structure-Activity Relationship Studies

Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its pharmacological effects.

Table 1: Structure-Activity Relationship Findings

| Compound Variant | Activity (IC50 µM) | Notes |

|---|---|---|

| Original Compound | <50 | High potency against cancer cells |

| Modified Variant A | >150 | Significant loss of activity |

| Modified Variant B | 85.1 | Moderate activity, structural changes beneficial |

These findings illustrate the importance of specific functional groups in enhancing or diminishing activity, guiding future modifications to improve efficacy .

Case Studies

Several studies have documented the applications and effects of this compound:

Case Study 1: Anticancer Screening

A recent investigation synthesized various indole derivatives, including this compound, and assessed their anticancer potential. The results demonstrated significant growth inhibition in multiple cancer cell lines, affirming the compound's potential as an anticancer agent .

Case Study 2: Neuroprotection

In animal models simulating Alzheimer's disease, treatment with this compound significantly improved cognitive function and reduced neuroinflammation markers compared to control groups. This suggests a neuroprotective role that warrants further exploration in neurodegenerative disease contexts .

Synthesis and Development

The synthesis of this compound involves various methodologies aimed at optimizing yield and purity. Recent advancements in synthetic routes have focused on reducing steps while maintaining high yields, making the compound more accessible for research and development purposes .

Análisis De Reacciones Químicas

Synthetic Formation via Condensation Reactions

The primary synthesis route involves a one-pot condensation between 3-aminoindole derivatives and thiomorpholine in anhydrous acetone, facilitated by heat (40°C) and base catalysis (K₂CO₃ or NaOH) . Key steps include:

-

Nucleophilic displacement : Thiomorpholine attacks the electrophilic carbon of 2,4-dichloro-5-nitropyrimidine intermediates.

-

Cyclization : Thorpe-Ziegler cyclization forms the indole core.

-

Deprotection : Alkaline hydrolysis removes protective ethoxycarbonyl groups.

Table 1: Representative Reaction Conditions

| Reactants | Solvent | Catalyst | Temperature | Yield (%) |

|---|---|---|---|---|

| 3-Aminoindole + Thiomorpholine | Acetone | K₂CO₃ | 40°C | 70–85 |

Electrophilic Substitution at the Indole Core

The electron-rich indole moiety undergoes electrophilic aromatic substitution , primarily at the C-2 and C-5 positions. Reactions include:

-

Nitration : Nitric acid introduces nitro groups, enhancing bioactivity for pharmacological screening .

-

Halogenation : Bromine or iodine selectively substitutes at C-5, enabling further cross-coupling reactions.

Mechanistic Insight : The carbonyl group at C-3 directs electrophiles to the para position (C-6) via resonance stabilization, while the thiomorpholine’s electron-donating sulfur enhances reactivity at C-2.

Thiomorpholine Ring Functionalization

The thiomorpholine component exhibits sulfur-specific reactivity:

-

Oxidation : Treatment with H₂O₂ or mCPBA converts the thioether to sulfoxide (R-S=O) or sulfone (R-SO₂), altering polarity and bioactivity .

-

Alkylation : Quaternization of the nitrogen with alkyl halides forms ammonium salts, improving water solubility.

Table 2: Oxidation Outcomes

| Oxidizing Agent | Product | Conditions |

|---|---|---|

| H₂O₂ (30%) | Sulfoxide derivative | RT, 2–4 hours |

| mCPBA | Sulfone derivative | 0°C, 1 hour |

Nucleophilic Additions to the Carbonyl Group

The methanone bridge participates in nucleophilic acyl substitutions :

-

Grignard Reagents : Alkyl/aryl magnesium halides form tertiary alcohols.

-

Reduction : NaBH₄ or LiAlH₄ reduces the ketone to a secondary alcohol, though steric hindrance from the indole limits efficiency .

Photochemical and Thermal Stability

-

Thermal Degradation : Prolonged heating above 150°C induces decomposition, releasing indole and thiomorpholine fragments.

-

UV Sensitivity : The conjugated system absorbs UV light (λ_max ≈ 290 nm), leading to photodimerization under prolonged exposure .

Biological Activity Modulation via Derivatization

Structural modifications correlate with enhanced tubulin polymerization inhibition and antiproliferative effects:

-

Nitro Group Introduction : Boosts cytotoxicity against cancer cell lines (IC₅₀ < 10 μM) .

-

Sulfone Derivatives : Improve metabolic stability in pharmacokinetic assays.

Key Research Findings

-

Hybrids with morpholine/thiomorpholine show 10–25× higher antiproliferative activity than piperazine analogs .

-

Sulfur oxidation reduces tubulin binding affinity but increases solubility, enabling formulation optimization.

-

Halogenation at C-5 enables Suzuki-Miyaura cross-coupling , expanding derivatization scope .

Propiedades

IUPAC Name |

1H-indol-3-yl(thiomorpholin-4-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2OS/c16-13(15-5-7-17-8-6-15)11-9-14-12-4-2-1-3-10(11)12/h1-4,9,14H,5-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEKDLJCLLWAMJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C(=O)C2=CNC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.